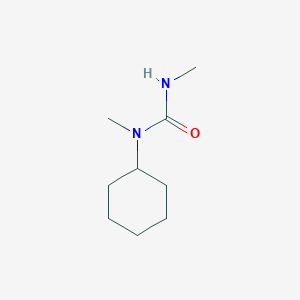
N-Cyclohexyl-N,N'-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N,N’-dimethylurea is an organic compound with the molecular formula C9H18N2O. It is a derivative of urea, where the hydrogen atoms are replaced by cyclohexyl and dimethyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N,N’-dimethylurea can be synthesized through the reaction of cyclohexylamine with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[ \text{Cyclohexylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{N-Cyclohexyl-N,N’-dimethylurea} + \text{HCl} ]
Industrial Production Methods
Industrial production of N-Cyclohexyl-N,N’-dimethylurea involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-N,N’-dimethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can participate in substitution reactions where the cyclohexyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylurea derivatives, while reduction can produce cyclohexylamines.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N,N’-dimethylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N,N’-dimethylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylurea: Another urea derivative with two cyclohexyl groups.
N,N’-Dimethylurea: A simpler derivative with two methyl groups instead of cyclohexyl and dimethyl groups.
Uniqueness
N-Cyclohexyl-N,N’-dimethylurea is unique due to its specific combination of cyclohexyl and dimethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
Eigenschaften
CAS-Nummer |
57322-96-0 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-cyclohexyl-1,3-dimethylurea |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
DWWWACSNPYTPQY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
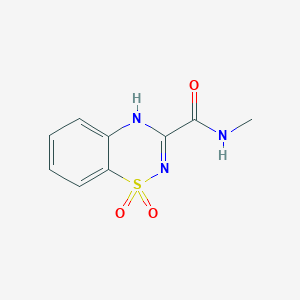
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
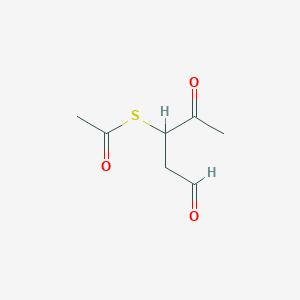
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
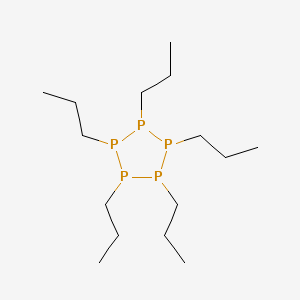
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

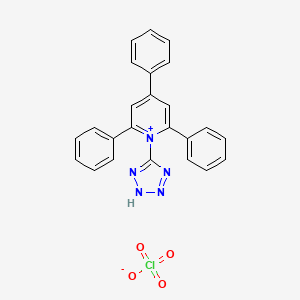
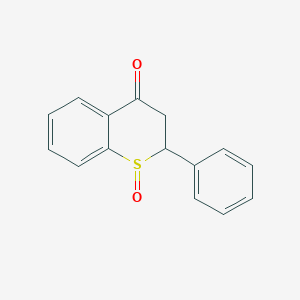
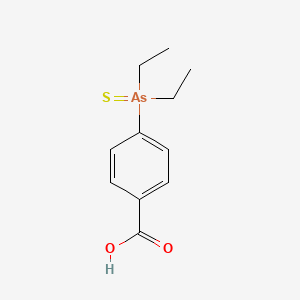
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
